5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The compound also contains a furan ring, a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and carboxamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a furan ring.
2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline derivatives: Compounds with variations in the substituents on the quinoline core.
Uniqueness
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is unique due to the combination of its quinoline core, furan ring, and bromine atom. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-9-20-13-5-4-12(10-11(13)3-8-16(20)21)19-17(22)14-6-7-15(18)23-14/h4-7,10H,2-3,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCISPJBCONELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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